Lipophilicity Comparison vs. 1H-Indazole
1H-Indazole-1,6-diol exhibits a computed XLogP3 of 0.0, indicating substantially higher hydrophilicity compared to unsubstituted 1H-indazole, which has a measured logP of 1.82 . This reduction in lipophilicity by ~1.8 log units is a direct consequence of the N1-hydroxyl substitution and significantly alters the compound's partitioning and solubility profile.
| Evidence Dimension | Lipophilicity (logP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.0 |
| Comparator Or Baseline | 1H-Indazole: logP = 1.82 (experimental) |
| Quantified Difference | Δ logP ≈ -1.82 (target more hydrophilic) |
| Conditions | Computed via XLogP3 algorithm (target) vs. experimental shake-flask method (comparator) |
Why This Matters
Lower lipophilicity is a key design criterion for optimizing aqueous solubility, reducing off-target binding, and improving oral bioavailability; procurement of 1H-indazole would not replicate this property.
